Saccharin sodium Saccharin sodium Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)
Flavoring agent and non-nutritive sweetener.
Brand Name: Vulcanchem
CAS No.: 128-44-9
VCID: VC0542262
InChI: InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1
SMILES: C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+]
Molecular Formula: C7H5NNaO3S+
Molecular Weight: 206.18 g/mol

Saccharin sodium

CAS No.: 128-44-9

Cat. No.: VC0542262

Molecular Formula: C7H5NNaO3S+

Molecular Weight: 206.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Saccharin sodium - 128-44-9

Specification

CAS No. 128-44-9
Molecular Formula C7H5NNaO3S+
Molecular Weight 206.18 g/mol
IUPAC Name sodium;1,1-dioxo-1,2-benzothiazol-3-one
Standard InChI InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1
Standard InChI Key WINXNKPZLFISPD-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]
Impurities o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/
SMILES C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+]
Canonical SMILES C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+]
Appearance Solid powder
Boiling Point Sublimes (NTP, 1992)
Sublimes
Colorform Monoclinic crystals
Needles from acetone; prisms from alcohol; leaflets from water
White, crystalline powder
White crystals
Melting Point greater than 572 °F (Decomposes) (NTP, 1992)

Introduction

Chemical Identity and Physical Properties

Saccharin sodium (C₇H₄NNaO₃S) is the sodium salt of saccharin, an ortho-sulfobenzimide derivative. Its molecular weight is 205.18 g/mol, and it exists as a white, crystalline powder or efflorescent crystals with a faint aromatic odor .

Structural and Thermodynamic Characteristics

The compound’s stability exceeds 300°C, with a density of 1.69 g/cm³ at 20°C . Its high water solubility (>10 g/100 mL at 20°C) and alkaline pH in solution (pH 8–10) make it ideal for aqueous formulations .

Table 1: Key Physical Properties of Saccharin Sodium

PropertyValue
Melting Point>300°C
Water Solubility≥10 g/100 mL (20°C)
Vapor Pressure0 Pa (25°C)
pKa1.8 (saccharin acid)
LogP (Partition Coefficient)-2.84–0.11 (25°C)

The low lipid solubility (LogP <0) explains its limited tissue accumulation and rapid renal excretion .

Production Methods and Industrial Synthesis

Commercial production involves oxidizing o-toluene sulfonamide with potassium permanganate under alkaline conditions . The resulting saccharin acid is neutralized with sodium hydroxide, followed by crystallization:

  • Oxidation:
    C7H7NO2S+KMnO4C7H5NO3S+MnO2+KOH\text{C}_7\text{H}_7\text{NO}_2\text{S} + \text{KMnO}_4 \rightarrow \text{C}_7\text{H}_5\text{NO}_3\text{S} + \text{MnO}_2 + \text{KOH}

  • Neutralization:
    C7H5NO3S+NaOHC7H4NNaO3S+H2O\text{C}_7\text{H}_5\text{NO}_3\text{S} + \text{NaOH} \rightarrow \text{C}_7\text{H}_4\text{NNaO}_3\text{S} + \text{H}_2\text{O}

This process yields pharmaceutical-grade material with ≥99% purity, though residual solvents like toluene may persist if inadequately purified .

Applications Across Industries

Food and Beverage Sector

Saccharin sodium dominates as a sweetener in:

  • Carbonated beverages: Up to 100 ppm in India .

  • Baked goods: Enhances shelf life by resisting thermal degradation.

  • Tabletop sweeteners: Combined with cyclamates to mask bitter aftertaste .

Pharmaceutical Formulations

  • Tablet coatings: 0.1–0.5% w/w to improve palatability.

  • Liquid suspensions: Solubility enables uniform dosing.

  • Diagnostic agents: Intravenous saccharin sodium measures arm-to-tongue circulation time (normal: 10–16 sec) .

Non-Food Applications

  • Electroplating: Additive in nickel and gold plating baths.

  • Pesticides: Synergist in rodenticide baits .

Toxicological Profile and Health Implications

Metabolic Disruptions

A 120-day rat study revealed dose-dependent effects :

Table 2: Biochemical Changes in Saccharin-Treated Rats (5 mg/kg)

ParameterChange vs. Control
Body Weight+67% (120 days)
Serum Glucose+62%
LDL Cholesterol+31%
Liver Catalase Activity+51%
Urinary Isoprostane+1,095%

These findings suggest saccharin sodium disrupts glucose homeostasis and induces oxidative stress, even at the acceptable daily intake (ADI) of 5 mg/kg .

Regulatory Landscape

Table 3: Global Regulatory Status

RegionPermitted UseMax Level (mg/kg)
USAGeneral-purpose sweetener12 (beverages)
EUTabletop sweeteners80–1,200
IndiaCarbonated water100
JapanProcessed foods30–200

The FDA mandates warning label removal in 2000 based on revised risk assessments, while the EU maintains strict maximum levels for specific food categories .

Emerging Research and Future Directions

Recent studies focus on:

  • Gut Microbiome Modulation: Preliminary data suggest saccharin sodium alters Firmicutes/Bacteroidetes ratios in mice.

  • Neuroendocrine Effects: Potential interference with ghrelin signaling pathways affecting satiety.

  • Advanced Purification Methods: Nanofiltration techniques to eliminate residual synthesis byproducts.

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